1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide

Description

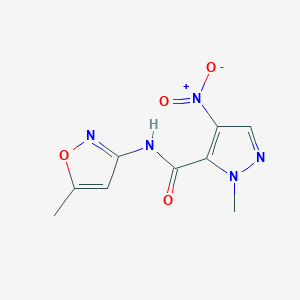

1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a nitro group at the 4-position, a methyl group at the 1-position of the pyrazole ring, and a 5-methyl-3-isoxazolyl substituent linked via a carboxamide group. Its molecular formula is C₁₀H₁₀N₄O₄ (MW: 266.21 g/mol). The compound’s structure combines electron-withdrawing (nitro) and heterocyclic (isoxazole) moieties, which are common in bioactive molecules targeting enzymes or microbial pathogens.

Properties

IUPAC Name |

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O4/c1-5-3-7(12-18-5)11-9(15)8-6(14(16)17)4-10-13(8)2/h3-4H,1-2H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTOQRBVSYTBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isoxazole ring and the nitro group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Synthetic Route:

Formation of Pyrazole Ring: The synthesis starts with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

Introduction of Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

Nitration: The nitro group is added through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Final Coupling: The final step involves coupling the pyrazole and isoxazole rings under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required standards.

Chemical Reactions Analysis

1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole carboxamides exhibit significant antifungal properties. For example, a study synthesized several pyrazole carboxamide derivatives and tested their efficacy against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani. Notably, one derivative displayed an EC50 value of 0.37 μg/mL against R. solani, outperforming the commercial fungicide carbendazol .

| Compound | Target Fungus | EC50 (μg/mL) | Comparison |

|---|---|---|---|

| Isoxazole Pyrazole Carboxylate | R. solani | 0.37 | Better than carbendazol |

| Pyrazole Carboxamide | A. porri | Not specified | - |

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit neutrophil chemotaxis, which is crucial in inflammatory responses. This inhibition could lead to the development of new therapies for inflammatory diseases .

Anticancer Potential

Research into the anticancer activity of pyrazole derivatives has shown promising results. Certain compounds within this class have been found to induce apoptosis in cancer cells, suggesting their utility as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and screened for antifungal activity against various strains of fungi. Among these, the compound 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide was highlighted for its superior activity against R. solani. The study concluded that structural modifications could enhance efficacy and selectivity towards specific fungal pathogens .

Case Study 2: Inhibition of Neutrophil Chemotaxis

A study investigated the effects of several pyrazole derivatives on human neutrophils to assess their anti-inflammatory potential. The results indicated that certain modifications in the pyrazole structure significantly reduced neutrophil migration in response to inflammatory stimuli, suggesting a pathway for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Influence on Bioactivity: The 5-methyl-3-isoxazolyl group in the target compound and the antifungal agent from suggests this moiety may enhance binding to fungal targets. Nitro vs. Propyl Groups: The nitro group (electron-withdrawing) at position 4 in the target compound contrasts with the 3-propyl group in ’s analog. This difference likely alters electronic properties, affecting reactivity and interactions with biological targets .

Carboxamide vs.

Heterocyclic Variations :

Physicochemical and Pharmacological Properties

Melting Points and Solubility: Analogs with nitro groups (e.g., ’s 3d: mp 181–183°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 3c: mp 123–125°C), likely due to stronger intermolecular interactions . The target compound’s solubility in polar solvents (e.g., DMF, ethanol) is inferred from similar carboxamides in and .

The nitro group may confer antibacterial properties via redox cycling .

Metabolic and Stability Considerations

- This contrasts with non-nitro analogs (e.g., ’s benzodioxol derivative), which may exhibit longer half-lives .

- Methyl Groups : The 1-methyl (pyrazole) and 5-methyl (isoxazole) groups could hinder oxidative metabolism, enhancing stability compared to unsubstituted analogs.

Biological Activity

1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide, also known by its compound ID Y502-0841, is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H9N5O4

- Molecular Weight : 251.2 g/mol

- CAS Number : 515832-63-0

- IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, including antibacterial, anti-inflammatory, and anticancer effects. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. A study evaluated its efficacy against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases . The mechanism appears to involve the modulation of NF-kB signaling pathways.

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle progression and induction of oxidative stress .

Table 2: Anticancer Activity Results

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism.

- Modulation of Signaling Pathways : It influences key signaling pathways associated with inflammation and cell proliferation.

- Induction of Apoptosis : By promoting oxidative stress within cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the application of this compound in a preclinical model of infection caused by resistant bacterial strains. The treatment resulted in a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrazole and isoxazole precursors via carboxamide bond formation. Key steps include:

- Step 1 : Nitration of the pyrazole ring at the 4-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Methylation of the pyrazole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Step 3 : Condensation with 5-methyl-3-isoxazolecarboxylic acid using coupling agents like EDCI/HOBt in dichloromethane.

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% improvement in carboxamide formation) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the nitro group at C4 deshields adjacent protons (δ ~8.5–9.0 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 306).

- IR : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520 cm⁻¹).

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Q. What in vitro assays are suitable for initial evaluation of its biological activity, and what mechanistic insights can they provide?

- Methodological Answer :

- Enzyme Inhibition : Test against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm). Docking studies suggest the nitro group forms H-bonds with DHFR’s active site (e.g., Leu22 and Arg70) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict binding modes of this compound with DHFR, and what parameters minimize false positives?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite with the DHFR crystal structure (PDB: 1KMS).

- Parameters :

- Force Field : AMBER or CHARMM for ligand-protein interactions.

- Solvation Model : Include explicit water molecules in the active site.

- Validation : Compare docking scores (e.g., ∆G ≤ -8.0 kcal/mol) with known inhibitors and validate via MD simulations .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (liver microsomes). Poor solubility (logP ~2.5) may limit in vivo absorption .

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- Mechanistic Studies : Perform transcriptomics to identify off-target effects masking in vitro potency .

Q. What strategies are effective for optimizing reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Chemistry : Replace batch reactions with flow chemistry for nitration and coupling steps to improve heat transfer and reduce side products .

- Catalysis : Screen Pd/C or Ni catalysts for selective methylation.

- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate high-purity batches (>98%) .

Q. How can comparative studies with structural analogs address discrepancies in reported biological activities?

- Methodological Answer :

- Analog Design : Replace the nitro group with cyano or trifluoromethyl to assess electronic effects on DHFR binding .

- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends.

- Crystallography : Solve co-crystal structures of analogs with DHFR to validate docking predictions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the isoxazole methyl group in different solvents?

- Methodological Answer :

- Solvent Effects : In DMSO-d₆, the methyl proton (δ 2.4 ppm) may split due to restricted rotation, while CDCl₃ shows a singlet (δ 2.3 ppm). Use variable-temperature NMR to confirm dynamic effects .

- Computational Modeling : Compare DFT-calculated chemical shifts (B3LYP/6-31G*) with experimental data to assign signals .

Q. What experimental controls are essential when observing variable enzymatic inhibition across labs?

- Methodological Answer :

- Standardized Assays : Include positive controls (methotrexate for DHFR) and normalize activity to protein concentration (Bradford assay).

- Buffer Consistency : Use identical pH (7.4) and ionic strength (150 mM KCl) to avoid enzyme denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.